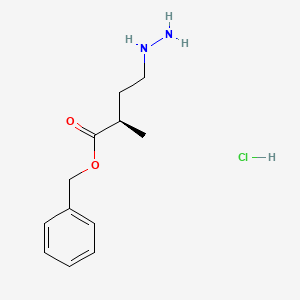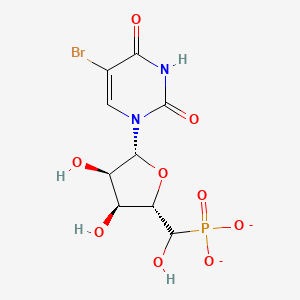
5'-Uridylic acid,5-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Uridylic acid, 5-bromo- is a derivative of uridine monophosphate, a nucleotide that plays a crucial role in the synthesis of RNA. This compound is characterized by the substitution of a bromine atom at the 5’ position of the uracil ring, which imparts unique properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Uridylic acid, 5-bromo- typically involves the bromination of uridine monophosphate. One common method includes the use of uracil as the starting material, which is mixed with a solvent and a catalyst. The mixture is heated to 75-85°C and maintained for 25-35 minutes. After cooling to 40-50°C, a brominating reagent is added, and the temperature is increased to 55-60°C for 18-22 hours. The reaction mixture is then cooled to 5-15°C to precipitate the primary crystals, which are dried to obtain crude 5-bromouracil .
Industrial Production Methods
In an industrial setting, the production of 5’-Uridylic acid, 5-bromo- can be scaled up using similar reaction conditions. The process involves the bromination of uracil derivatives, followed by purification steps to achieve high yield and purity. The reaction conditions are optimized to ensure cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
5’-Uridylic acid, 5-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Brominating Reagents: Such as bromine or N-bromosuccinimide.
Catalysts: Including phosphorus tribromide for halogenation reactions.
Solvents: Water, methanol, or other polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5’-Uridylic acid, 5-bromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a probe for studying RNA synthesis and function.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of biosensors and diagnostic tools
Mecanismo De Acción
The mechanism of action of 5’-Uridylic acid, 5-bromo- involves its incorporation into RNA, where it can interfere with normal RNA function. The bromine atom at the 5’ position can form covalent bonds with other molecules, affecting the stability and function of the RNA. This compound can also interact with specific enzymes and proteins, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uridine Monophosphate (UMP): The parent compound without the bromine substitution.
5-Bromouridine: A similar compound with bromine substitution but lacking the phosphate group.
5-Fluorouridine: Another derivative with a fluorine atom instead of bromine.
Uniqueness
5’-Uridylic acid, 5-bromo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorescent nature makes it particularly useful in biochemical assays and research .
Propiedades
Fórmula molecular |
C9H10BrN2O9P-2 |
|---|---|
Peso molecular |
401.06 g/mol |
Nombre IUPAC |
5-bromo-1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[hydroxy(phosphonato)methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12BrN2O9P/c10-2-1-12(9(17)11-6(2)15)7-4(14)3(13)5(21-7)8(16)22(18,19)20/h1,3-5,7-8,13-14,16H,(H,11,15,17)(H2,18,19,20)/p-2/t3-,4+,5-,7+,8?/m0/s1 |
Clave InChI |
LICJYTMNTVSKLK-RIYKKHTBSA-L |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C(O)P(=O)([O-])[O-])O)O)Br |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(O)P(=O)([O-])[O-])O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


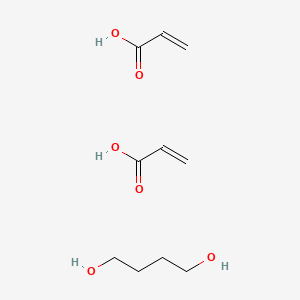
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14115641.png)
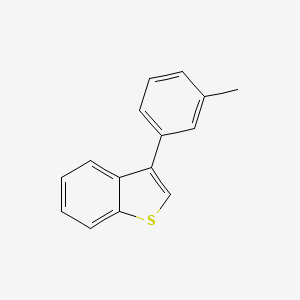
![N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B14115653.png)
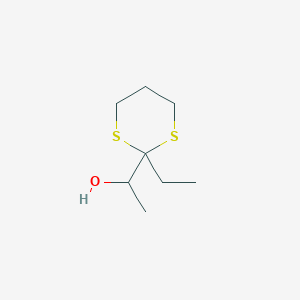
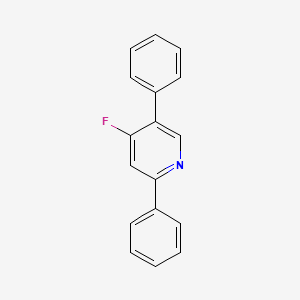

![2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B14115672.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14115675.png)
![3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14115677.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14115681.png)


